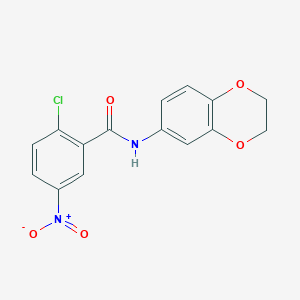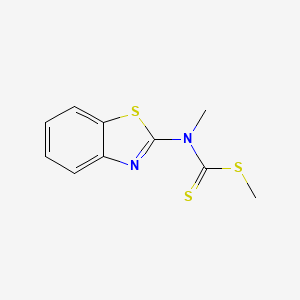
methyl 1,3-benzothiazol-2-yl(methyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-benzothiazol-2-yl(methyl)dithiocarbamate, commonly known as MBT, is a synthetic organic compound that belongs to the class of dithiocarbamates. MBT is widely used as a rubber vulcanization accelerator, and it is also used as a fungicide in agriculture. The compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MBT in rubber vulcanization is well understood. The compound acts as a catalyst for the formation of sulfur bridges between polymer chains, which leads to the cross-linking of rubber molecules. This cross-linking improves the mechanical properties of rubber.
The mechanism of action of MBT as a fungicide is not fully understood. However, it is believed that the compound inhibits the growth of fungi by interfering with their cell wall synthesis. MBT has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
MBT has been shown to have low toxicity in animals. However, studies have shown that the compound can cause skin irritation and sensitization in humans. MBT has also been shown to have mutagenic and carcinogenic properties in some animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MBT in lab experiments is its ability to improve the mechanical properties of rubber. This makes it an ideal compound for studying the properties of rubber materials. MBT is also a potent fungicide, which makes it useful for studying the effects of fungal pathogens on plants.
The main limitation of using MBT in lab experiments is its potential toxicity. The compound can cause skin irritation and sensitization, which can be a safety concern for researchers. MBT has also been shown to have mutagenic and carcinogenic properties in some animal studies, which raises concerns about its safety for long-term exposure.
Orientations Futures
For the study of MBT include the development of safer and more effective fungicides and the study of the mechanism of action of MBT as a fungicide.
Méthodes De Synthèse
MBT can be synthesized by the reaction of 2-mercaptobenzothiazole with methyl isothiocyanate in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
MBT has been extensively studied for its potential applications in various fields. In the field of rubber industry, MBT is used as an accelerator for the vulcanization of rubber. The compound has been shown to improve the mechanical properties of rubber, such as tensile strength, elongation at break, and tear strength.
MBT has also been studied for its potential applications in agriculture. The compound has been shown to have fungicidal activity against a wide range of plant pathogens, including powdery mildew, rust, and leaf spot. MBT has been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
Propriétés
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c1-12(10(13)14-2)9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZWUVHDEYKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

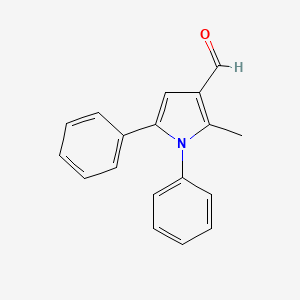
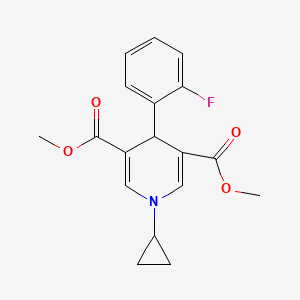
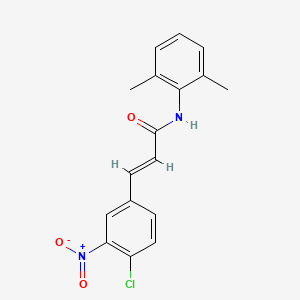


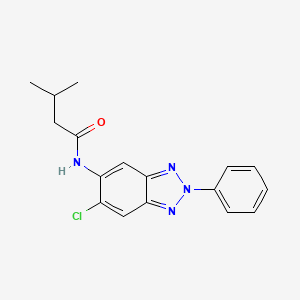

![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
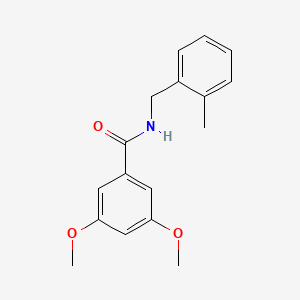
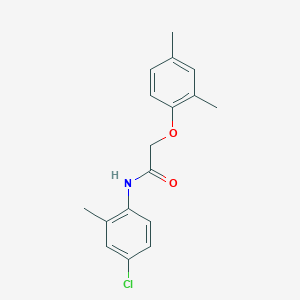
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
